REACTION_CXSMILES
|
I.[CH3:2][N:3](C)[C:4](=[NH:6])S.[NH2:8][CH2:9][C:10]([OH:12])=[O:11]>[OH-].[NH4+]>[CH3:2][N:3]=[C:4]([NH2:6])[NH:8][CH2:9][C:10]([OH:12])=[O:11] |f:0.1,3.4|
|
Name
|
N,N-dimethylisothiourea hydroiodide
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
I.CN(C(S)=N)C
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product recovered by filtration as white crystals
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |